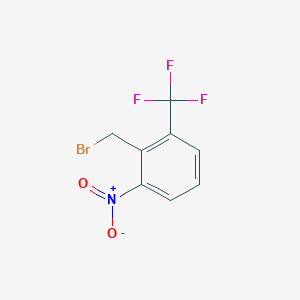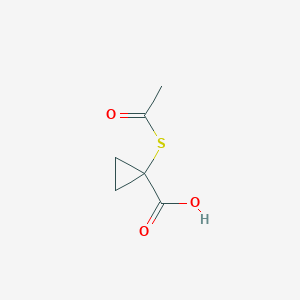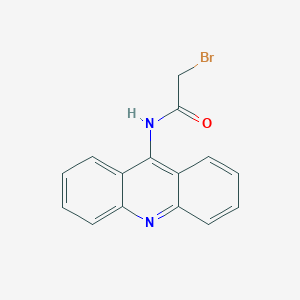
Acetamide, N-9-acridinyl-2-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-9-acridinyl-2-bromo-, also known as ABR-215757, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
Mecanismo De Acción
The mechanism of action of Acetamide, N-9-acridinyl-2-bromo- involves the inhibition of the protein kinase CK2, which is overexpressed in many cancer cells. CK2 plays a crucial role in cell proliferation, survival, and apoptosis, making it an attractive target for cancer therapy. Acetamide, N-9-acridinyl-2-bromo- binds to the ATP-binding site of CK2, preventing its activity and leading to the death of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Acetamide, N-9-acridinyl-2-bromo- has been found to have minimal toxicity in normal cells, making it a potentially safe and effective cancer therapy. It has also been shown to inhibit the growth of other types of cancer cells, including lung, colon, and pancreatic cancer cells. Additionally, Acetamide, N-9-acridinyl-2-bromo- has been found to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Acetamide, N-9-acridinyl-2-bromo- in lab experiments is its specificity for CK2, which reduces the likelihood of off-target effects. Additionally, Acetamide, N-9-acridinyl-2-bromo- has been found to be stable in biological fluids, making it suitable for in vivo studies. However, one limitation of using Acetamide, N-9-acridinyl-2-bromo- is its poor solubility in water, which can make it challenging to administer in some experimental settings.
Direcciones Futuras
There are several future directions for research on Acetamide, N-9-acridinyl-2-bromo-. One direction is to investigate its potential as a combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is to explore its potential in treating other types of cancer, including those that are resistant to current therapies. Additionally, further studies are needed to understand the mechanisms underlying the sensitivity of cancer cells to Acetamide, N-9-acridinyl-2-bromo- and to optimize its dosing and administration in clinical settings.
Conclusion:
In conclusion, Acetamide, N-9-acridinyl-2-bromo- is a promising compound for cancer research due to its specificity for CK2, minimal toxicity in normal cells, and potential as a sensitizer for radiation therapy. While there are some limitations to its use in lab experiments, further research is needed to explore its potential as a cancer therapy and to optimize its dosing and administration in clinical settings.
Métodos De Síntesis
The synthesis of Acetamide, N-9-acridinyl-2-bromo- involves the reaction of 9-acridinylamine with 2-bromoacetamide in the presence of a base. The resulting compound is then purified through recrystallization to obtain a pure sample of Acetamide, N-9-acridinyl-2-bromo-.
Aplicaciones Científicas De Investigación
Acetamide, N-9-acridinyl-2-bromo- has shown promising results in cancer research, particularly in the treatment of breast cancer. Studies have shown that Acetamide, N-9-acridinyl-2-bromo- inhibits the growth of breast cancer cells by inducing apoptosis or programmed cell death. It has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastatic process.
Propiedades
Número CAS |
126857-76-9 |
|---|---|
Nombre del producto |
Acetamide, N-9-acridinyl-2-bromo- |
Fórmula molecular |
C15H11BrN2O |
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
N-acridin-9-yl-2-bromoacetamide |
InChI |
InChI=1S/C15H11BrN2O/c16-9-14(19)18-15-10-5-1-3-7-12(10)17-13-8-4-2-6-11(13)15/h1-8H,9H2,(H,17,18,19) |
Clave InChI |
HRHWEPUNQVXJDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)CBr |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)CBr |
Sinónimos |
9-ABAC N-(9-acridinyl)bromoacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



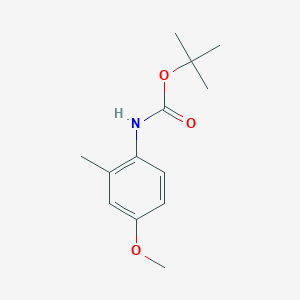
![(2S)-2-[[(2S)-2-[[2-[[5-[5-[4-[1-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid](/img/structure/B145397.png)
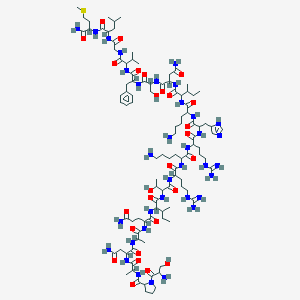
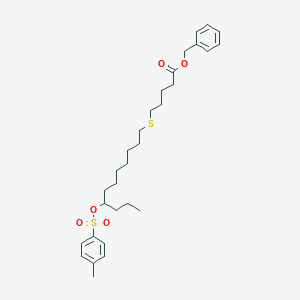
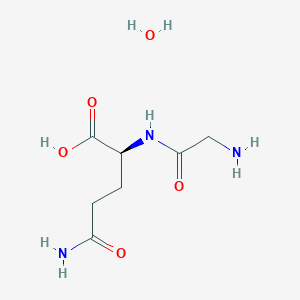
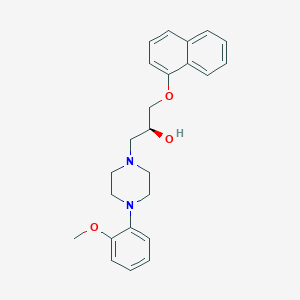
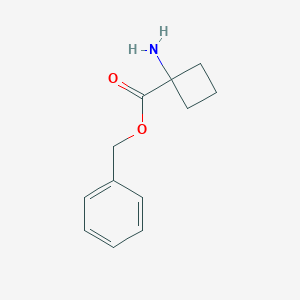
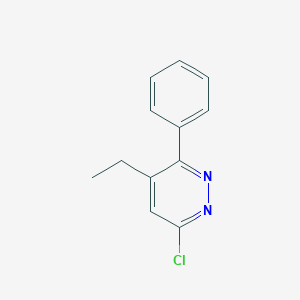
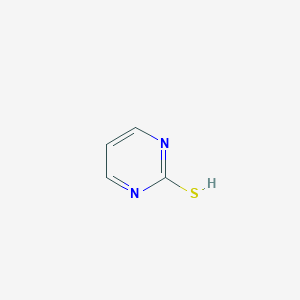
![1-Azabicyclo[3.1.1]heptane-5-carbaldehyde](/img/structure/B145422.png)
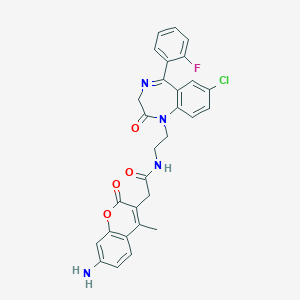
![7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B145425.png)
